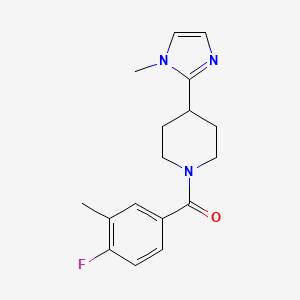

![molecular formula C18H24N4O3S B5542354 (4R)-1-(3-呋喃基甲基)-N-异丙基-4-{[(2-甲基-1,3-噻唑-4-基)羰基]氨基}-L-脯氨酰胺](/img/structure/B5542354.png)

(4R)-1-(3-呋喃基甲基)-N-异丙基-4-{[(2-甲基-1,3-噻唑-4-基)羰基]氨基}-L-脯氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related prolinamide derivatives often involves multi-step chemical processes. For example, the synthesis of substituted N-(4′-nitrophenyl)-l-prolinamides involves condensation and amidation reactions, highlighting the importance of selecting appropriate starting materials and reaction conditions for achieving high yields and desired functionalization (Osinubi et al., 2020). Another study on the synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds underscores the role of acylation and deprotection steps in preparing enantioselective organocatalysts (Panov et al., 2011).

Molecular Structure Analysis

The molecular structure of prolinamide derivatives, such as N-acetyl-L-prolinamide, is characterized by specific crystal structures and hydrogen-bond systems, as revealed by crystallographic studies (Benedetti et al., 1976). These structural features are crucial for understanding the molecule's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving prolinamide derivatives are diverse, including cyclopropanations, where N-(arylsulfonyl)prolinates serve as catalysts for producing functionalized cyclopropanes in a diastereoselective and enantioselective manner (Davies et al., 1996). The design of TRH mimetics, such as [(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-[3-(thiazol-4-yl)-L-alanyl]-L-prolinamide, also illustrates the synthetic versatility and potential therapeutic applications of prolinamide derivatives (Kobayashi et al., 2021).

Physical Properties Analysis

The physical properties of prolinamide derivatives can be influenced by their molecular structure and functional groups. For example, studies on the anti-hypothermic effects of TRH mimetics highlight the significance of N- and C-terminus modifications on their physical and biological properties (Kobayashi et al., 2018).

Chemical Properties Analysis

The chemical properties of prolinamide derivatives, such as their roles as catalysts in aldol reactions, demonstrate their utility in organic synthesis. The use of L-prolinamide derivatives in catalyzing direct aldol reactions with high enantioselectivities highlights the potential for developing new synthetic methodologies (2004).

科学研究应用

不对称催化

L-脯氨酰胺衍生物,包括与本文中化合物结构相似的那些,已被用作不对称直接羟醛反应中的有效催化剂。这些反应在创建手性中心方面至关重要,而手性中心在生物活性分子的合成中至关重要。例如,由 L-脯氨酸制备的 L-脯氨酰胺已显示出催化直接羟醛反应,具有中等至高不对称选择性,具体取决于脯氨酰胺的结构和反应条件 (唐等人,2004)。

肽和肽模拟物的合成

脯氨酰胺衍生物还在肽和肽模拟物的合成中找到了应用。例如,合成 Aib-Pro 内硫肽的吖丙啶/噁唑酮方法突出了脯氨酸衍生物在构建复杂肽骨架中的用途,证明了这些化合物在合成生物学相关分子的合成中的多功能性 (Budzowski 等人,2008)。

抗癌活性

一些脯氨酰胺衍生物表现出显着的抗癌活性。取代的 N-(4'-硝基苯基)-L-脯氨酰胺的构效关系研究揭示了有希望的肿瘤抑制活性,强调了脯氨酰胺衍生物在药物化学和药物开发中的潜力 (Osinubi 等人,2020)。

有机催化和材料科学

L-脯氨酸及其衍生物,包括脯氨酰胺,广泛用作各种反应中的有机催化剂。人们已经探索了将这些催化剂固定在固体载体(如介孔二氧化硅)上的方法,以提高它们的回收率和可重复使用性,证明了催化和材料科学的交叉 (Gruttadauria 等人,2008)。

绿色化学

利用脯氨酰胺衍生物开发环保合成方法反映了对绿色化学日益重视。例如,使用含有 L-脯氨酸阴离子的基于氨基酸的离子液体合成各种化合物,展示了脯氨酰胺衍生物在促进环境友好型化学过程中中的作用 (Khaligh 等人,2020)。

作用机制

未来方向

属性

IUPAC Name |

N-[(3R,5S)-1-(furan-3-ylmethyl)-5-(propan-2-ylcarbamoyl)pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-11(2)19-18(24)16-6-14(8-22(16)7-13-4-5-25-9-13)21-17(23)15-10-26-12(3)20-15/h4-5,9-11,14,16H,6-8H2,1-3H3,(H,19,24)(H,21,23)/t14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJVBKWCWUXCEE-ZBFHGGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CC(N(C2)CC3=COC=C3)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)C(=O)N[C@@H]2C[C@H](N(C2)CC3=COC=C3)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

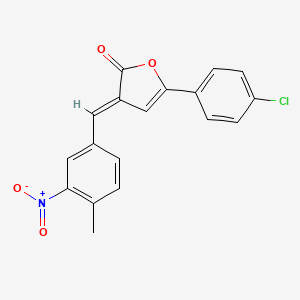

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

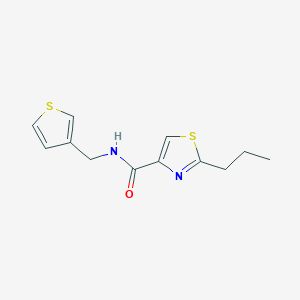

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)